Acetylvalerenolic acid

Übersicht

Beschreibung

Acetylvalerenolic acid is a sesquiterpenoid compound derived from the plant Valeriana officinalis. It is known for its potential therapeutic properties, particularly in the modulation of γ-aminobutyric acid (GABA) type A receptors, which are involved in inducing anxiolysis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Acetylvalerenolic acid can be synthesized through the acetylation of valerenolic acid. The process involves the reaction of valerenolic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent decomposition .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride, resulting in the formation of reduced sesquiterpenoid derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the acetyl group, using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

Reduction: Lithium aluminum hydride; anhydrous conditions.

Substitution: Amines, alcohols; basic or neutral conditions.

Major Products Formed:

Oxidation: Oxidized sesquiterpenoid derivatives.

Reduction: Reduced sesquiterpenoid derivatives.

Substitution: Substituted this compound derivatives.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

Acetylvalerenolic acid exhibits notable anti-inflammatory effects, primarily through the inhibition of the nuclear factor kappa B (NF-kB) signaling pathway. Research has shown that this compound significantly reduces NF-kB activity, which is crucial in mediating inflammatory responses.

- Case Study : A study demonstrated that this compound reduced NF-kB activity to 4% at a concentration of 100 µg/mL in HeLa cells, indicating its potential as a therapeutic agent in inflammatory conditions .

Table 1: Inhibitory Effects on NF-kB Activity

| Compound | Concentration (µg/mL) | NF-kB Activity (%) |

|---|---|---|

| This compound | 100 | 4 |

| Valerenic Acid | 100 | 25 |

Neuroprotective Effects

This compound has been studied for its neuroprotective properties, particularly in models of neurodegeneration and ischemia. Its ability to enhance neuronal survival and reduce oxidative stress makes it a candidate for treating neurodegenerative diseases.

- Case Study : Research involving aged mice indicated that valerian root extract, which contains this compound, improved cognitive function and promoted neuroblast differentiation while reducing lipid peroxidation levels .

GABAergic Activity Modulation

The modulation of GABAergic activity is another significant application of this compound. It has been shown to enhance the activity of GABA receptors, which are vital for maintaining neuronal excitability and preventing overactivity that can lead to anxiety and seizures.

- Case Study : A study highlighted that this compound contributes to the modulation of GABAA receptors, correlating with its presence in valerian extracts. This suggests its potential use as a sedative or anxiolytic agent .

Table 2: GABAergic Modulation by Valerian Extracts

| Extract Type | Active Compound | Effect on GABAA Receptors |

|---|---|---|

| Ethyl Acetate Extract | This compound | Enhances receptor activity |

| Polar Extracts | Valerenic Acid | No significant effect |

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for its application in therapeutics. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) profiles.

Wirkmechanismus

Acetylvalerenolic acid exerts its effects primarily through the modulation of GABA type A receptors. It acts as a β2/3 subunit-specific modulator, enhancing the inhibitory effects of GABA in the central nervous system. This modulation leads to anxiolytic effects, making it a potential therapeutic agent for anxiety disorders .

Vergleich Mit ähnlichen Verbindungen

Valerenic Acid: Another sesquiterpenoid from Valeriana officinalis, known for its anxiolytic properties.

Hydroxyvalerenic Acid: A hydroxylated derivative of valerenic acid with similar bioactive properties.

Acetoxyvalerenic Acid: A closely related compound with similar chemical structure and biological activity.

Uniqueness: Acetylvalerenolic acid is unique due to its specific acetylation, which enhances its bioavailability and stability compared to its non-acetylated counterparts. This modification also allows for more targeted modulation of GABA type A receptors, potentially leading to more effective therapeutic outcomes.

Biologische Aktivität

Acetylvalerenolic acid is a compound derived from the plant Valeriana officinalis, commonly known as valerian. This compound has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory, antioxidant, and neuroprotective effects. This article reviews the current understanding of this compound's biological activity, supported by various studies and research findings.

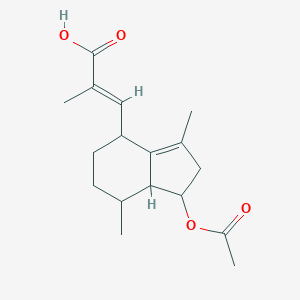

This compound is a sesquiterpenoid, characterized by its unique structure that contributes to its biological properties. The molecular formula is C15H22O3, with a molecular weight of approximately 250.34 g/mol. Its structure facilitates interactions with various biological targets, making it a subject of interest in pharmacological research.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that this compound inhibits the NF-kB signaling pathway, which is crucial in mediating inflammatory responses. Specifically, this compound showed inhibitory activity at concentrations of 100 μg/ml, suggesting its potential as an anti-inflammatory agent in various conditions .

2. Antioxidant Effects

Antioxidant activity is another critical aspect of this compound's biological profile. Its ability to scavenge free radicals may help mitigate oxidative stress-related damage in cells. This property is vital for protecting cellular integrity and function, particularly in neurodegenerative diseases where oxidative stress plays a significant role.

3. Neuroprotective Properties

This compound has been studied for its neuroprotective effects, particularly in the context of anxiety and sleep disorders. The compound appears to modulate neurotransmitter systems, promoting relaxation and potentially improving sleep quality. Its effects on the central nervous system make it a candidate for further investigation in treating anxiety-related disorders.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Effective Concentration |

|---|---|---|

| Anti-inflammatory | Inhibition of NF-kB pathway | 100 μg/ml |

| Antioxidant | Free radical scavenging | Varies by assay |

| Neuroprotective | Modulation of neurotransmitter systems | Not specified |

Case Study: Inhibition of NF-kB Activation

In a controlled laboratory setting, this compound was tested against various inflammatory stimuli. The results indicated that at a concentration of 100 μg/ml, the compound effectively inhibited NF-kB activation in human cell lines, which is pivotal in the inflammatory process . This suggests that this compound could be beneficial in developing therapies for inflammatory diseases.

Eigenschaften

IUPAC Name |

3-(1-acetyloxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl)-2-methylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-9-5-6-13(7-11(3)17(19)20)15-10(2)8-14(16(9)15)21-12(4)18/h7,9,13-14,16H,5-6,8H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBXZFLAYWAXSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2=C(CC(C12)OC(=O)C)C)C=C(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861038 | |

| Record name | 3-[1-(Acetyloxy)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81397-67-3 | |

| Record name | 3-[1-(Acetyloxy)-2,4,5,6,7,7a-hexahydro-3,7-dimethyl-1H-inden-4-yl]-2-methyl-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81397-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-[1-(acetyloxy)-2,4,5,6,7,7a-hexahydro-3,7-dimethyl-1H-inden-4-yl]-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.